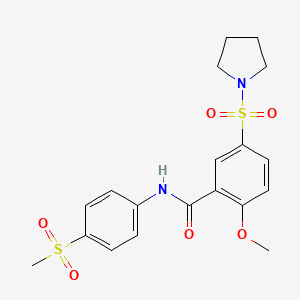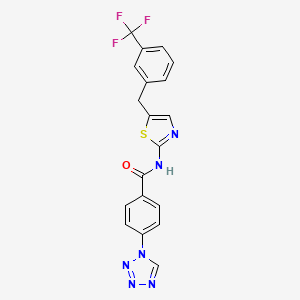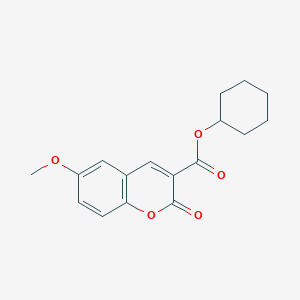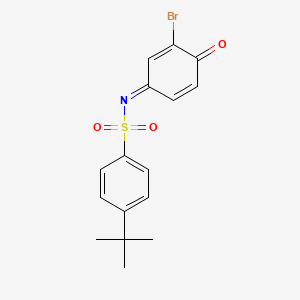
6-Chloro-2-(5-chlorothien-2-yl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(5-chlorothien-2-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H7Cl2NO2S and a molecular weight of 324.18 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8Cl2NO2S/c15-7-1-2-10-8(5-7)9(14(18)19)6-11(17-10)12-3-4-13(16)20-12/h1-6,20H,(H,18,19) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Aplicaciones Científicas De Investigación
Synthesis and Antimalarial Activity
A study described the synthesis of chlorothienoquinolines through a process involving Suzuki cross-coupling and subsequent reactions leading to compounds tested for antimalarial activity. Notably, some derivatives exhibited significant in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains, highlighting their potential as antimalarial agents (Görlitzer et al., 2006).
Novel Synthesis Routes and Antibacterial Activity
Another study focused on the synthesis of novel methylenedioxy-bearing quinoline derivatives, showcasing an inexpensive and facile synthesis route. These compounds were characterized and evaluated, emphasizing the versatility of quinoline carboxylic acids in synthesizing structurally diverse derivatives with potential biological activities (Gao et al., 2011).
Anticancer Activity and Molecular Docking Studies
Research on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives revealed their synthesis using microwave irradiation and conventional heating. These compounds were tested for cytotoxic activity against various carcinoma cell lines. Some derivatives demonstrated significant anticancer activity, and molecular docking studies were conducted to understand their mechanism of action, indicating the therapeutic potential of quinoline carboxylic acids in cancer treatment (Bhatt et al., 2015).
Antibacterial and Antitubercular Activities
A study on the application of halomethylquinoline building blocks in synthesizing novel quinoline derivatives showed that these compounds possess significant in vitro anti-tubercular and antibacterial activities. This research underscores the potential of quinoline derivatives in addressing infectious diseases and highlights the broad utility of these compounds in medicinal chemistry (Li et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-7-1-2-10-8(5-7)9(14(18)19)6-11(17-10)12-3-4-13(16)20-12/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXFFRLWDWGKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2645406.png)
![tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2645409.png)



![3-Pentylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2645414.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2645415.png)

![Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2645418.png)
![2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2645419.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2645421.png)

![3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2645427.png)
